molecular formula C17H14N4O4 B2581369 4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide CAS No. 946335-57-5

4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide

Cat. No.: B2581369
CAS No.: 946335-57-5
M. Wt: 338.323
InChI Key: OPJBCJJDWFTGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide" is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a benzamide moiety. The 3-nitrobenzamide substituent introduces electron-withdrawing properties, which may influence reactivity, solubility, and binding affinity.

Properties

IUPAC Name

4-methyl-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-10-6-7-12(9-13(10)21(24)25)16(22)19-15-11(2)18-14-5-3-4-8-20(14)17(15)23/h3-9H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJBCJJDWFTGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3C=CC=CN3C2=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and an aldehyde, under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.

    Nitration of Benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Coupling Reaction: The nitrated benzamide is then coupled with the pyrido[1,2-a]pyrimidine core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Reduction: 4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrido[1,2-a]pyrimidin-4-one scaffold is a common structural motif in medicinal and materials chemistry. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects, synthesis, and properties.

Table 1: Structural and Functional Comparison of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features Synthesis Method (Reference)
4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide (Target Compound) - 2-methyl on pyrido-pyrimidine
- 3-nitrobenzamide
~381.35 Electron-withdrawing nitro group; potential for hydrogen bonding Likely condensation (inferred)
4-butyl-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclohexane-1-carboxamide - 2,7-dimethyl on pyrido-pyrimidine
- 4-butylcyclohexane-carboxamide
~440.54 Bulky cyclohexane substituent; enhanced lipophilicity Amide coupling
6-(4-Fluorophenyl)-2-oxo-4-(quinolin-2-yl)-1,2-dihydropyridine-3-carbonitrile - 4-fluorophenyl
- quinolin-2-yl
- nitrile group
~343.34 Fluorine enhances metabolic stability; nitrile may act as a hydrogen bond acceptor Multi-step condensation
(2-Methyl-4-phenyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-3-yl)(phenyl)methanone - Benzothiazole fused to pyrimidine
- Phenyl and benzoyl substituents
~382.46 Planar pyrimidine ring; C–H···N hydrogen bonding in crystal lattice Cyclocondensation
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate - Benzisoxazole
- Piperidinium nitrate
- Tetrahydro-pyrido-pyrimidine
~573.54 Charged piperidinium group; enhanced solubility in polar solvents Multi-component coupling

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Solubility: The 3-nitrobenzamide group in the target compound introduces strong electron-withdrawing character, which may reduce nucleophilic susceptibility compared to analogs with electron-donating groups (e.g., methyl or butyl substituents) .

Crystallographic Insights :

  • In the benzothiazolo-pyrimidine analog (Table 1, entry 4), the pyrimidine ring adopts a planar conformation with substituents tilted at ~75–85°, influencing packing via C–H···N hydrogen bonds . This suggests that steric bulk in the target compound’s 3-nitrobenzamide group may similarly disrupt crystallinity.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 6-(4-fluorophenyl)-2-oxo-4-(quinolin-2-yl)-1,2-dihydropyridine-3-carbonitrile, which employs condensation of aldehydes, ketones, and ammonia derivatives in acetic acid or n-butanol . However, nitro-group-containing precursors may require controlled conditions to avoid side reactions.

Biological Implications :

  • Fluorinated analogs (e.g., Table 1, entry 5) exhibit improved metabolic stability due to fluorine’s resistance to oxidative degradation . The absence of fluorine in the target compound may necessitate alternative strategies for pharmacokinetic optimization.

Biological Activity

4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine class. This compound has drawn significant attention due to its diverse biological activities and potential therapeutic applications. Research indicates that compounds in this class exhibit antimicrobial, anticancer, and antiviral properties, making them valuable in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name4-methyl-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Molecular FormulaC17H15N3O3
Molecular Weight297.32 g/mol
CAS Number904824-97-1

Anticancer Properties

Research has shown that derivatives of pyrido[1,2-a]pyrimidines possess significant anticancer activity. A study evaluating various compounds indicated that those with modifications similar to this compound exhibited potent inhibition of cancer cell proliferation. The mechanism of action is believed to involve the disruption of key metabolic pathways essential for cancer cell survival, such as the inhibition of dihydrofolate reductase (DHFR) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibits broad-spectrum activity against various bacterial strains and fungi. The effectiveness of this compound can be attributed to its ability to interfere with microbial DNA synthesis and function .

Antiviral Activity

Recent investigations have highlighted the potential antiviral effects of pyrido[1,2-a]pyrimidine derivatives. Specifically, compounds similar to this compound have been shown to inhibit viral replication through mechanisms involving the modulation of host immune responses and direct viral targets .

Study on Anticancer Effects

In a recent study published in Molecular Cancer Therapeutics, researchers synthesized a series of pyrido[1,2-a]pyrimidine derivatives and evaluated their anticancer activity against various cancer cell lines. The results indicated that this compound exhibited an EC50 value below 10 µM against several types of cancer cells, suggesting its potential as a lead compound for further development .

Evaluation of Antimicrobial Properties

Another study focused on the antimicrobial activity of this compound against clinically relevant pathogens. The findings revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. This highlights its potential use in treating bacterial infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.